N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Description
This compound features a benzo[d][1,3]dioxol-5-ylmethyl group (a methylenedioxy-substituted benzyl moiety) linked via an acetamide bridge to a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl core. The pyrimidine ring is substituted with a methyl group at position 6 and two oxo groups at positions 2 and 4, contributing to its planar, hydrogen-bonding-capable structure.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-8-10(14(20)18-15(21)17-8)5-13(19)16-6-9-2-3-11-12(4-9)23-7-22-11/h2-4H,5-7H2,1H3,(H,16,19)(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDXAJUVBQDUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound that has garnered attention for its potential biological activity. This article explores its structure, synthesis, and biological effects, particularly in relation to its anticancer and anticonvulsant properties.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 317.30 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a tetrahydropyrimidine derivative, which is known to influence its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxol moiety exhibit significant anticancer activity. For instance:
- A study synthesized bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives and evaluated their cytotoxicity against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values were reported as follows:
The anticancer mechanisms were further investigated through assays assessing EGFR inhibition and apoptosis pathways involving proteins such as Bax and Bcl-2.
Anticonvulsant Activity
The anticonvulsant potential of related compounds has also been explored. For example:
- A series of compounds with similar structures showed promising anticonvulsant activities in the maximal electroshock (MES) model. The most effective compound demonstrated an ED50 value of 4.3 mg/kg with a protective index (TD50/ED50) of 37.4 . This indicates that modifications to the benzo[d][1,3]dioxole structure can enhance anticonvulsant properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Modifications in substituents on the dioxole ring or changes in the tetrahydropyrimidine scaffold can significantly influence both anticancer and anticonvulsant activities.
| Compound | Anticancer IC50 (µM) | Anticonvulsant ED50 (mg/kg) |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl...) | 2.38 (HepG2) | 4.3 |
| Doxorubicin | 7.46 (HepG2) | N/A |
Case Studies
Case Study 1: Anticancer Mechanism
In vitro studies have shown that certain benzo[d][1,3]dioxole derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting EGFR signaling pathways . This suggests that compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl...) could be developed into effective anticancer agents.
Case Study 2: Anticonvulsant Efficacy
In animal models, compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl...) displayed significant protection against induced seizures when administered at specific dosages . This highlights the potential for these compounds in treating epilepsy.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Modifications
Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
- Key Example : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS: 895001-58-8) replaces the tetrahydropyrimidine core with a pyrazolo[3,4-d]pyrimidin-4-one system ().
- The molecular weight increases to 431.4 g/mol (vs. ~380–440 g/mol for other analogs), likely affecting solubility and bioavailability .
Thiophene-Substituted Pyrido[3,2-d]pyrimidine
- Key Example : N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide () incorporates a thiophene-methyl group and a pyrido-pyrimidine core.
- Impact : The sulfur atom in thiophene may improve lipophilicity and metal-binding capacity, while the expanded pyrido ring system could influence steric interactions in biological targets .
Substituent Variations on the Acetamide Linker
Aryl and Halogenated Substituents
- SW-C165 (): Contains a 2-bromobenzyl group, which may enhance steric bulk and electron-withdrawing effects.
- Impact : Halogenation typically increases metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
Amino and Methyl Substituents
- Key Example: N-(6-amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)-2-(diethylamino)acetamide () substitutes the pyrimidine core with amino and methyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
